Monoethylglycinexylidide Monoethylglycinexylidide Monoethylglycinexylidide is amino acid amide formed from 2,6-dimethylaniline and N-ethylglycine components; an active metabolite of lidocaine, formed by oxidative deethylation. Used as an indicator of hepatic function. It has a role as a drug metabolite.
Brand Name: Vulcanchem
CAS No.: 1246819-83-9
VCID: VC14537975
InChI: InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

Monoethylglycinexylidide

CAS No.: 1246819-83-9

Cat. No.: VC14537975

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Monoethylglycinexylidide - 1246819-83-9

Specification

CAS No. 1246819-83-9
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
Standard InChI InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)
Standard InChI Key WRMRXPASUROZGT-UHFFFAOYSA-N
Canonical SMILES CCNCC(=O)NC1=C(C=CC=C1C)C

Introduction

Chemical Identity and Structural Characteristics

MEGX, chemically designated as N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide, belongs to the class of xylidide derivatives. Its molecular formula is C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}, with a molecular weight of 206.28 g/mol . The hydrochloride salt form (CAS No. 7729-94-4) has a molecular weight of 242.75 g/mol and a chemical formula of C12H19ClN2O\text{C}_{12}\text{H}_{19}\text{ClN}_{2}\text{O} . The compound’s structure features a substituted acetamide backbone with an ethylamino group and a 2,6-dimethylphenyl moiety, which confers its affinity for voltage-gated sodium channels—a property shared with its parent compound, lidocaine .

Table 1: Key Chemical Properties of MEGX

PropertyValueSource
IUPAC NameN-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
Molecular FormulaC12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}
SMILES NotationCCNCC(=O)NC1=C(C)C=CC=C1C
logP (Partition Coefficient)2.27
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2

The compound’s physicochemical properties, including a logP of 2.27, suggest moderate lipophilicity, which influences its distribution across biological membranes . Its hydrogen-bonding capacity (2 acceptors and 2 donors) further modulates interactions with plasma proteins and metabolic enzymes .

Pharmacokinetics and Metabolic Pathways

Species-Specific Variability

Pharmacokinetic studies in cats reveal species-specific differences. Intravenous lidocaine (2 mg/kg) in awake cats yields a lidocaine elimination half-life of 1.2 hours, whereas isoflurane anesthesia reduces this to 0.8 hours, concurrently altering MEGX kinetics . Under anesthesia, the maximum plasma concentration (CmaxC_{\text{max}}) of MEGX increases by 40%, and the time to CmaxC_{\text{max}} extends from 60 to 90 minutes . These findings underscore the impact of anesthesia on drug metabolism and the need for species-specific dosing protocols.

Tissue Distribution

In humans undergoing liposuction, lidocaine doses of 19.9–27.6 mg/kg result in peak plasma concentrations of MEGX (2.22.7μg/mL2.2–2.7 \, \mu g/mL) occurring 8–28 hours post-administration . Microdialysis studies demonstrate that tissue concentrations of lidocaine and MEGX fall below therapeutic thresholds (<5μg/mL<5 \, \mu g/mL) within 4–8 hours, highlighting rapid redistribution and clearance . Approximately 64% of the infiltrated lidocaine dose is systemically absorbed, while 9.7% is removed via lipoaspiration .

Clinical Applications and Diagnostic Utility

Quantitative Liver Function Testing

The MEGX formation test has emerged as a robust tool for assessing hepatic function. In a study of 40 CLD patients, serum MEGX levels inversely correlated with disease severity: low-risk patients exhibited 48±6μg/L48 \pm 6 \, \mu g/L, medium-risk 27±1μg/L27 \pm 1 \, \mu g/L, and high-risk 13±4μg/L13 \pm 4 \, \mu g/L . Salivary MEGX measurements, though less common, also reflect systemic levels (r=0.430.34r = 0.43–0.34 with serum) . This non-invasive approach is particularly valuable for monitoring disease progression in cirrhosis and post-transplant patients.

Perioperative Analgesia

In liposuction, high-dose lidocaine (up to 2,143 mg) is infiltrated to mitigate postoperative pain. MEGX contributes 80–90% of lidocaine’s analgesic potency, but its delayed peak concentration (8–28 hours) extends the window for potential toxicity . Despite this, studies confirm that combined lidocaine-MEGX levels remain within safe limits (<3μg/mL<3 \, \mu g/mL) when doses are carefully titrated .

Analytical Methods for Quantification

Chromatographic Techniques

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying MEGX in plasma, offering a limit of detection (LOD) of 0.1μg/L0.1 \, \mu g/L . This method’s precision (CV<10%\text{CV} < 10\%) enables reliable pharmacokinetic profiling in both humans and animals .

Immunoassays

Fluorescent polarization immunoassay (FPIA) provides a rapid alternative for clinical settings, with salivary MEGX levels correlating moderately (r=0.340.43r = 0.34–0.43) with serum concentrations . While less precise than LC-MS, FPIA is advantageous for point-of-care testing in resource-limited environments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator